molecular formula C15H15NO2 B1618178 4-Methoxy-n-methyl-n-phenylbenzamide CAS No. 33672-81-0

4-Methoxy-n-methyl-n-phenylbenzamide

Cat. No.: B1618178
CAS No.: 33672-81-0
M. Wt: 241.28 g/mol
InChI Key: VMXRELIVNJKWRJ-UHFFFAOYSA-N
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Description

4-Methoxy-n-methyl-n-phenylbenzamide: is an organic compound with the molecular formula C15H15NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and the benzene ring is substituted with a methoxy group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-n-methyl-n-phenylbenzamide typically involves the following steps:

    Starting Materials: Aniline, methanol, and benzoyl chloride.

    Reaction: The aniline is first methylated using methanol in the presence of a catalyst to form n-methyl aniline.

    Acylation: The n-methyl aniline is then acylated with benzoyl chloride to form n-methyl-n-phenylbenzamide.

    Methoxylation: Finally, the benzamide derivative is methoxylated using methanol and a suitable catalyst to introduce the methoxy group at the para position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methoxy-n-methyl-n-phenylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Methoxy-n-methyl-n-phenylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives are explored for their anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methoxy-n-methyl-n-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    4-Methoxy-n-phenylbenzamide: Lacks the methyl group on the amide nitrogen.

    4-Methoxy-n-methylbenzamide: Lacks the phenyl group on the amide nitrogen.

    4-Methoxybenzamide: Lacks both the methyl and phenyl groups on the amide nitrogen.

Uniqueness: 4-Methoxy-n-methyl-n-phenylbenzamide is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, stability, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methoxy-N-methyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXRELIVNJKWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303500
Record name 4-methoxy-n-methyl-n-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33672-81-0
Record name NSC158610
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-n-methyl-n-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-P-ANISANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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